



Application Notes and Protocols for the Analytical Detection of Z-360

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Compound of Interest		
Compound Name:	Z-360	
Cat. No.:	B1260678	Get Quote

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Introduction

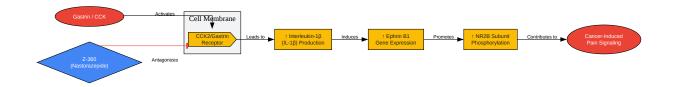
Z-360, also known as Nastorazepide, is an orally active, potent, and selective cholecystokinin-2 (CCK2)/gastrin receptor antagonist.[1][2] It has been investigated as a therapeutic agent, particularly in the context of pancreatic cancer, where it has shown potential in prolonging survival when used in combination with gemcitabine.[1] The mechanism of action of **Z-360** involves the inhibition of a signaling cascade that contributes to cancer-induced pain and tumor growth.[2] Specifically, **Z-360** has been shown to suppress the production of interleukin-1 β (IL-1 β), which in turn prevents the up-regulation of ephrin B1 gene expression and the phosphorylation of the N-methyl-D-aspartate (NMDA) receptor subunit NR2B.[2]

These application notes provide detailed protocols for the quantitative analysis of **Z-360** in biological samples, primarily plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method for the quantification of small molecules in complex matrices.[3][4] Additionally, an overview of an Enzyme-Linked Immunosorbent Assay (ELISA) is provided as an alternative analytical approach.

Signaling Pathway of Z-360

The following diagram illustrates the proposed signaling pathway inhibited by **Z-360**.





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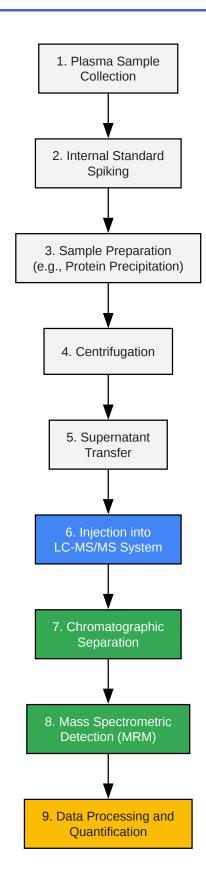
Figure 1: Z-360 Signaling Pathway

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of small molecule drugs like **Z-360** in biological matrices due to its high selectivity, sensitivity, and wide linear dynamic range.[3][4] The following protocol is a representative method for the analysis of **Z-360** in human plasma.

Experimental Workflow for LC-MS/MS Analysis





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Figure 2: LC-MS/MS Experimental Workflow



Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[5][6]

Protocol:

- To 100 μL of plasma sample (calibrator, quality control, or unknown), add 20 μL of an internal standard working solution (e.g., a stable isotope-labeled **Z-360**).
- Add 300 μL of cold acetonitrile containing 0.1% formic acid to precipitate the proteins.
- · Vortex the mixture for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean tube or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase starting condition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).
- Vortex for 30 seconds and inject into the LC-MS/MS system.

Liquid Chromatography Conditions

The following are representative HPLC/UHPLC conditions for the separation of **Z-360**.



Parameter	Condition
Column	C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	5 μL
Column Temperature	40°C
Gradient	10% B to 95% B over 3 minutes, hold for 1 min, return to initial conditions

Mass Spectrometry Conditions

Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temp.	400°C
Gas Flow Rates	Optimized for the specific instrument
MRM Transitions	To be determined by direct infusion of Z-360 and its internal standard

Representative MRM Transitions (Hypothetical):

• **Z-360**: Q1: [M+H]⁺ → Q3: Product Ion 1 (Quantifier), Product Ion 2 (Qualifier)



Internal Standard: Q1: [M+H]⁺ → Q3: Product Ion

Method Validation and Quantitative Data

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines. The following table summarizes typical acceptance criteria and representative data for such a method.

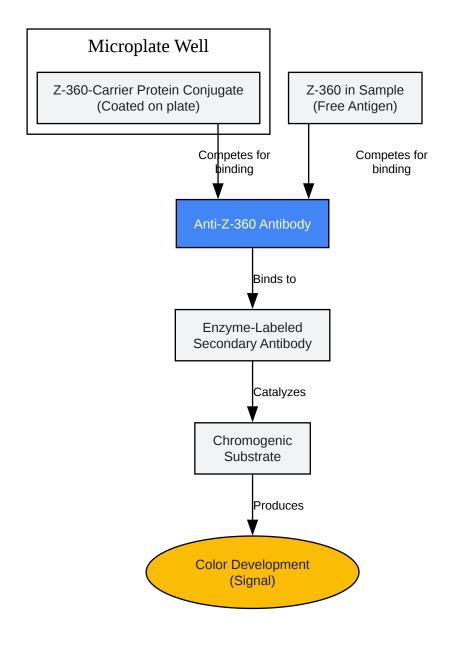
Validation Parameter	Acceptance Criteria	Representative Performance Data
Linearity (r²)	≥ 0.99	0.998
Calibration Range	-	1 - 1000 ng/mL
Lower Limit of Quantitation (LLOQ)	Signal-to-Noise > 10, Accuracy ±20%, Precision <20%	1 ng/mL
Intra-day Precision (%CV)	< 15% (<20% at LLOQ)	3.5% - 8.2%
Inter-day Precision (%CV)	< 15% (<20% at LLOQ)	4.1% - 9.5%
Accuracy (%Bias)	± 15% (±20% at LLOQ)	-6.7% to 5.4%
Recovery	Consistent and reproducible	> 85%
Matrix Effect	CV of IS-normalized matrix factor < 15%	6.8%

Alternative Analytical Method: Enzyme-Linked Immunosorbent Assay (ELISA)

While LC-MS/MS is the preferred method for small molecule quantification, a competitive ELISA could be developed as a higher-throughput screening tool. This would require the generation of specific antibodies against **Z-360**.

Principle of Competitive ELISA for Z-360





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Figure 3: Competitive ELISA Principle

Protocol Outline:

- Microplate wells are coated with a **Z-360**-protein conjugate.
- Samples or standards containing free **Z-360** are added to the wells, along with a limited amount of anti-**Z-360** primary antibody.



- The free Z-360 in the sample competes with the coated Z-360 for binding to the primary antibody.
- After incubation and washing, an enzyme-conjugated secondary antibody that binds to the primary antibody is added.
- Following another wash step, a chromogenic substrate is added. The enzyme converts the substrate into a colored product.
- The intensity of the color is inversely proportional to the concentration of Z-360 in the sample.

Ouantitative Data for a Representative ELISA

Parameter	Representative Performance Data
Assay Range	5 - 500 ng/mL
Sensitivity (LOD)	2 ng/mL
Intra-assay Precision (%CV)	< 10%
Inter-assay Precision (%CV)	< 15%

Disclaimer: The LC-MS/MS and ELISA protocols and data presented are representative and should be fully validated for the specific application and matrix. The MRM transitions for **Z-360** are hypothetical and would need to be determined experimentally.

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